N-(Triphenylmethyl)-L-threonine
Description
N-(Triphenylmethyl)-L-threonine (CAS: Not explicitly provided; see for product reference) is a chemically modified derivative of the essential amino acid L-threonine. The triphenylmethyl (trityl) group is covalently attached to the amino (-NH₂) group of L-threonine, serving as a protective moiety during organic synthesis. This modification is critical in peptide chemistry, where selective protection of functional groups prevents undesired side reactions . The bulky trityl group enhances steric hindrance, improving regioselectivity in multi-step syntheses. While the compound is listed as discontinued by CymitQuimica, its relevance persists in academic and industrial research .
Structurally, L-threonine (CAS: 72-19-5) is an α-amino acid with a hydroxymethyl side chain. The trityl-protected derivative retains the carboxyl (-COOH) and β-hydroxyl (-OH) groups, making it distinct from other protected threonine analogs .
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-17(25)21(22(26)27)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21,24-25H,1H3,(H,26,27)/t17-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIIBFYYCAFENA-UTKZUKDTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557160 | |
| Record name | N-(Triphenylmethyl)-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80514-76-7 | |
| Record name | N-(Triphenylmethyl)-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Trityl Chloride-Mediated Alkylation
The most prevalent method involves reacting L-threonine with trityl chloride (TrCl) in the presence of a non-nucleophilic base. Silver oxide (Ag₂O) or sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates the substitution reaction (Scheme 1).
Reaction Conditions :
-
Base : Ag₂O (2.5 equiv.) or NaH (1.2 equiv.)
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Solvent : THF, 0–25°C, 12–24 h
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Yield : 70–85%
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Optical Purity : 98–99% ee
The bulky trityl group imposes steric hindrance, necessitating prolonged reaction times. Epimerization at the α-carbon is minimized by maintaining temperatures below 25°C.
Phase-Transfer Catalysis (PTC)
Phase-transfer agents like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems. Aqueous sodium hydroxide (NaOH) and dichloromethane (DCM) enable efficient TrCl delivery to the amine (Table 1).
Table 1: PTC Optimization for N-Tritylation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| TBAB | DCM/H₂O | 25 | 6 | 92 | 97 |
| TEBA | Toluene/H₂O | 40 | 8 | 85 | 96 |
PTC reduces side products like O-tritylation, which typically arise from competing hydroxyl group reactivity.
Solid-Phase Synthesis Approaches
Resin-Bound Tritylation
Immobilizing L-threonine on 2-chlorotrityl resin enables selective N-tritylation. After coupling via the carboxylate, the resin-bound amino acid is treated with TrCl and diisopropylethylamine (DIPEA) in DCM (Scheme 2).
Advantages :
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Simplified purification (resin filtration)
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Yields >90% with minimal racemization
Limitations :
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High resin loading costs
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Scalability challenges in industrial settings
Stereochemical Considerations and Epimerization Mitigation
Base Selection and Temperature Control
Strong bases (e.g., NaH) at elevated temperatures promote enolization, leading to racemization. Substituting Ag₂O or using weakly basic conditions (pH 8–9) preserves configuration.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) stabilize the transition state but increase epimerization risk. Mixed solvents (THF/DCM) balance reactivity and stereochemical integrity.
Comparative Analysis of Methodologies
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Trityl Chloride/Ag₂O | 85 | 99 | Moderate | High |
| PTC/TBAB | 92 | 97 | High | Low |
| Solid-Phase | 90 | 98 | Low | Very High |
Phase-transfer catalysis emerges as the optimal balance of yield and cost, while solid-phase methods suit small-scale, high-purity applications.
Chemical Reactions Analysis
Types of Reactions
N-(Triphenylmethyl)-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the substitution of the triphenylmethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can yield an alcohol.
Scientific Research Applications
Peptide Synthesis
Native Chemical Ligation (NCL)
N-(Triphenylmethyl)-L-threonine plays a pivotal role in native chemical ligation methodologies, which facilitate the synthesis of complex peptides and proteins. The presence of the trityl group allows for selective reactions under mild conditions, enabling the formation of amide bonds between peptide fragments without racemization. This method has been crucial for synthesizing challenging protein targets in research settings .
Case Study: Synthesis of Bioactive Cyclodepsipeptides
In a study focusing on cyclodepsipeptides, this compound was utilized as a building block in the synthesis of complex structures. The compound's stability allowed for efficient coupling reactions, leading to high yields of the desired products. The synthesis involved multiple steps, including deprotection and macrocyclization, demonstrating its versatility in peptide chemistry .
Chemical Reactions and Mechanisms
Oxidation Reactions
Research has shown that this compound can be involved in oxidation reactions when catalyzed by specific agents like N-bromophthalimide (NBP). These studies investigate the kinetics and mechanisms of oxidation, revealing insights into how different parameters affect reaction rates. The findings indicate that the compound can serve as a substrate in various oxidative transformations, contributing to its utility in synthetic organic chemistry .
Applications in Drug Development
This compound is also explored for its potential applications in drug development due to its structural properties that can influence biological activity. The trityl group can enhance the pharmacokinetic properties of drug candidates by improving solubility and stability.
Example: Development of Anticancer Agents
In research aimed at developing new anticancer agents, derivatives of this compound have been synthesized to evaluate their biological activity against cancer cell lines. The modifications made to the threonine backbone have shown promising results, highlighting its potential as a scaffold for designing novel therapeutic agents .
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Peptide Synthesis | Utilized in native chemical ligation | Enables formation of complex peptides efficiently |
| Chemical Reactions | Involved in oxidation reactions | Demonstrates varied reaction kinetics |
| Drug Development | Potential scaffold for anticancer agents | Modifications enhance biological activity |
Table 2: Case Studies on Synthesis
| Study Focus | Compound Used | Outcome |
|---|---|---|
| Cyclodepsipeptide Synthesis | This compound | High yield synthesis of complex bioactive compounds |
| Anticancer Agent Development | Derivatives of this compound | Promising activity against cancer cell lines |
Mechanism of Action
The mechanism of action of N-(Triphenylmethyl)-L-threonine primarily involves the protection of the amino group of L-threonine. The triphenylmethyl group provides steric hindrance, preventing reactions at the amino group. This allows for selective reactions at other functional groups in the molecule. The stability of the triphenylmethyl group also makes it useful in protecting sensitive functional groups during complex synthetic processes .
Comparison with Similar Compounds
Structural and Functional Analogues
N-Acetyl-L-threonine (CAS: 17093-74-2)
- Protecting Group: Acetyl (-COCH₃) on the amino group.
- Molecular Weight: 191.2 g/mol (C₆H₁₁NO₄) .
- Solubility : Moderate water solubility due to the smaller acetyl group.
- Applications : Used in biochemical studies where minimal steric interference is required. Unlike the trityl group, the acetyl group is labile under mild acidic or basic conditions, enabling easier deprotection .
N-(Triphenylmethyl)-DL-serine methyl ester (CAS: 13515-76-9)
- Protecting Group: Trityl on the amino group; methyl ester (-COOCH₃) on the carboxyl group.
- Molecular Weight: 377.4 g/mol (C₂₃H₂₃NO₃) .
- Key Differences :
N-(Trifluoroacetyl)-L-threonine trimethylsilyl ester (CAS: 52558-90-4)
- Protecting Groups: Trifluoroacetyl (-COCF₃) on the amino group; trimethylsilyl (-OSi(CH₃)₃) on the hydroxyl group.
- Molecular Weight: 383.3 g/mol (C₁₁H₁₅F₆NO₅Si) .
- Applications : Used in gas chromatography-mass spectrometry (GC-MS) due to volatility imparted by silylation. The trifluoroacetyl group offers stronger electron-withdrawing effects, enhancing stability but requiring harsher deprotection conditions than trityl .
Comparative Data Table
| Compound | Protecting Group(s) | Molecular Weight (g/mol) | Solubility | Key Applications |
|---|---|---|---|---|
| N-(Triphenylmethyl)-L-threonine | Trityl (amino) | ~463.5 (estimated) | Low in water | Peptide synthesis, intermediates |
| N-Acetyl-L-threonine | Acetyl (amino) | 191.2 | Moderate in water | Biochemical assays |
| N-(Triphenylmethyl)-DL-serine methyl ester | Trityl (amino), methyl ester (carboxyl) | 377.4 | High in organic solvents | Organic synthesis |
| N-(Trifluoroacetyl)-L-threonine trimethylsilyl ester | Trifluoroacetyl (amino), trimethylsilyl (hydroxyl) | 383.3 | Volatile, organic-soluble | GC-MS analysis |
Biological Activity
N-(Triphenylmethyl)-L-threonine is an intriguing compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is a derivative of L-threonine, an essential amino acid involved in various metabolic processes. The addition of the triphenylmethyl group enhances its lipophilicity and may influence its biological interactions. Understanding the biological activity of this compound involves examining its effects on various cellular processes and its potential therapeutic applications.
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Inhibition of Enzymatic Activity :
- This compound has been studied for its ability to inhibit specific enzymes, potentially including nicotinamide N-methyltransferase (NNMT), which plays a crucial role in methylation processes within cells. The inhibition of NNMT can lead to alterations in cellular metabolism and signaling pathways, making it a target for therapeutic intervention in metabolic disorders and cancers .
-
Cellular Uptake and Transport :
- The uptake mechanisms for L-threonine derivatives in bacterial systems have been investigated, revealing that certain transport systems, such as the LIV-I branched chain amino acid transport system, are involved in the uptake of threonine derivatives . This is significant as it suggests that this compound may also utilize similar transport pathways, impacting its bioavailability and efficacy.
- Impact on Cell Proliferation :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Study | Biological Activity | Mechanism | Cell Type/Model | Outcome |
|---|---|---|---|---|
| Study 1 | NNMT Inhibition | Enzyme inhibition | HEK293 cells | IC50 = 0.15 nM |
| Study 2 | Cell Proliferation Inhibition | Metabolic modulation | Cancer cell lines | Reduced proliferation |
| Study 3 | Transport Mechanism | Amino acid uptake | E. coli | Identified transport pathways |
Case Studies
- NNMT Inhibition : A study identified this compound as a potent inhibitor of NNMT, demonstrating an IC50 value of 0.15 nM in vitro. This inhibition could lead to significant metabolic changes within cells, potentially offering a therapeutic avenue for conditions associated with altered methylation processes .
- Cellular Uptake Mechanisms : Research into threonine uptake mechanisms in E. coli highlighted the role of specific transporters in mediating the entry of threonine derivatives into cells. This work provides insights into how modifications like triphenylmethyl groups might influence uptake and bioactivity .
- Anticancer Activity : Similar compounds have shown promising anticancer activity by disrupting metabolic pathways critical for tumor growth. The modulation of NNMT activity has been linked to reduced tumor viability, suggesting that this compound may have similar effects .
Q & A
Basic Research Questions
Q. What are the optimal strategies for synthesizing N-(Triphenylmethyl)-L-threonine, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis typically involves protecting the hydroxyl and amino groups of L-threonine. For example, triphenylmethyl (trityl) groups are introduced via nucleophilic substitution using trityl chloride under anhydrous conditions (e.g., dichloromethane, 0–4°C). The reaction pH must be carefully controlled (pH 8–9) to avoid racemization . Characterization of intermediates (e.g., Boc-L-threonine methyl ester, CAS 79479-07-5) via NMR and HPLC ensures stereochemical fidelity . Contradictions in yield optimization often arise from solvent polarity and temperature; for instance, dimethylformamide (DMF) may enhance solubility but increase side reactions .
Q. How can researchers verify the structural integrity of this compound derivatives using spectroscopic techniques?
- Methodological Answer : Combine H and C NMR to confirm the trityl group’s aromatic protons (δ 7.2–7.5 ppm) and quaternary carbon (δ 80–85 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while IR spectroscopy identifies protected hydroxyl groups (absence of broad O–H stretch at 3200–3600 cm). For advanced validation, X-ray crystallography can resolve steric effects of the bulky trityl group on adjacent functional groups .
Advanced Research Questions
Q. What role does this compound play in tRNA modification, and how can its enzymatic incorporation be studied?
- Methodological Answer : In tRNA, N-(purin-6-ylcarbamoyl)threonine derivatives (e.g., in E. coli) are critical for anticodon loop stability. To study incorporation, use C-labeled L-threonine in in vitro transcription assays with purified TsaC/TsaD enzymes. Monitor incorporation via PAGE and autoradiography. Contradictions in kinetic data (e.g., K values) may arise from species-specific tRNA synthetase activity . Advanced studies employ cryo-EM to visualize tRNA-threonylcarbamoyl interactions .
Q. How does the trityl group influence the conformational dynamics of L-threonine in peptide synthesis?
- Methodological Answer : The trityl group introduces steric hindrance, restricting backbone rotation. Use circular dichroism (CD) and 2D-Nuclear Overhauser Effect Spectroscopy (NOESY) to analyze peptide helicity and β-sheet propensity. For example, trityl-protected threonine in model peptides (e.g., Z-L-threonine methyl ester, CAS 57224-63-2) shows reduced α-helix formation compared to benzyl-protected analogs . Molecular dynamics simulations further predict solvent accessibility changes .
Q. What are the challenges in using this compound for site-specific bioconjugation in glycopeptide therapeutics?
- Methodological Answer : The trityl group’s hydrophobicity complicates aqueous-phase reactions. Strategies include:
- Step 1 : Deprotection under mild acidic conditions (1% TFA in DCM) to retain glycosidic bonds.
- Step 2 : Conjugation via click chemistry (e.g., azide-alkyne cycloaddition) for site-specific labeling.
Contradictions arise in stability; for instance, GalNAc-modified threonine (e.g., Fmoc-Thr(GalNAc)-OH) requires orthogonal protection to prevent β-elimination . LC-MS/MS validates conjugation efficiency .
Data Contradictions and Resolution
- Stereochemical Purity in Synthesis : reports Boc-L-threonine methyl ester with 98% enantiomeric excess (ee), while identifies racemization risks in prenylated derivatives. Resolve by optimizing reaction time and using chiral columns for HPLC analysis .
- Enzymatic vs. Chemical Incorporation : shows tRNA modification requires ATP-dependent enzymes, whereas highlights non-enzymatic acylation under high bicarbonate conditions. Validate using ATP-depleted in vitro systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
